5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Overview
Description
5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of hydroxyl, imidazole, and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring can be formed via cyclization reactions involving α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: EDCI, DCC
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the imidazole ring can lead to the formation of a dihydroimidazole derivative .
Scientific Research Applications
5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand for metal ions, while the oxazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE
- 1,3,5-tri(1H-iMidazol-1-yl)benzene
- (2R,3S)-2-(3-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-3-ol hydrogen chloride
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
5-(3-hydroxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-13-4-1-3-12(9-13)15-10-14(19-23-15)16(22)18-5-2-7-20-8-6-17-11-20/h1,3-4,6,8-11,21H,2,5,7H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTIJPSHNPWRJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148155 | |
Record name | 5-(3-Hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823641 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
912761-13-8 | |
Record name | 5-(3-Hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912761-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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